Chemical structure and physical properties of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate
Chemical structure and physical properties of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate
Executive Summary
In modern drug discovery, the strategic incorporation of conformationally restricted motifs is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate (CAS: 918305-73-4) represents a highly specialized, bifunctional building block designed for advanced medicinal chemistry[1]. By integrating a rigid cyclopropyl spacer, a versatile bromopyridine electrophile, and an orthogonally protected amine, this molecule serves as a critical intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and GPCR modulators. This technical guide deconstructs its physicochemical properties, rationalizes its structural utility, and provides a validated, mechanistic workflow for its de novo synthesis and downstream functionalization.
Structural Deconstruction & Rational Design
The architectural logic of this compound relies on three distinct functional modules, each serving a specific synthetic and biological purpose:
-
The 6-Bromopyridine Core : Pyridine rings are ubiquitous in approved drugs due to their ability to act as hydrogen bond acceptors and improve aqueous solubility. The bromine atom at the C6 position is highly activated toward oxidative addition, making it an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].
-
The Cyclopropyl Linker : The cyclopropane ring acts as a rigid bioisostere for alkenes or phenyl rings. By restricting the conformational freedom of the attached amine, it reduces the entropic penalty upon target binding. Furthermore, the trans configuration ensures a specific 3D trajectory that minimizes steric clashes within tight enzymatic binding pockets.
-
The Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group provides an orthogonal protection strategy. It is highly stable to the basic and nucleophilic conditions typically required for functionalizing the bromopyridine core, yet it can be cleanly cleaved under mild acidic conditions (e.g., TFA or HCl) to reveal the primary amine for subsequent amidation or alkylation.
Physicochemical Profile
Understanding the baseline physical properties of this intermediate is critical for predicting its behavior during purification (e.g., normal-phase chromatography) and formulation. The quantitative data is summarized below.
| Property | Value | Reference / Source |
| CAS Registry Number | 918305-73-4 | [1],[2] |
| Molecular Formula | C₁₃H₁₇BrN₂O₂ | [3],[4] |
| Molecular Weight | 313.19 g/mol | [3],[2] |
| Monoisotopic Mass | 312.04733 Da | [3],[4] |
| Topological Polar Surface Area (TPSA) | 51.2 Ų | [3] |
| Predicted XLogP | ~2.8 | [3],[4] |
| Stereochemistry | rel-(1S,2R) / trans | [1],[5] |
De Novo Synthesis & Mechanistic Workflow
The synthesis of tert-butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate requires precise stereocontrol to ensure the trans relationship between the pyridine and the amine. The following protocol outlines a highly reliable, three-stage synthetic route utilizing a Curtius rearrangement.
Fig 1. De novo synthetic workflow utilizing Curtius rearrangement.
Stage 1: Olefination (Horner-Wadsworth-Emmons)
-
Objective : Generate the (E)-alkene precursor.
-
Causality : The HWE reaction is selected over a standard Wittig olefination because the use of stabilized phosphonate carbanions inherently favors the thermodynamic (E)-alkene. This strict (E)-geometry is an absolute prerequisite for establishing the trans-cyclopropane in the next step.
-
Protocol : To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases. Add 6-bromopyridine-3-carboxaldehyde (1.0 eq) and warm to room temperature.
-
Self-Validation : Monitor the reaction via LC-MS. The disappearance of the aldehyde mass and the emergence of the [M+H]+ peak corresponding to the acrylate ester confirms conversion. Quench with saturated NH₄Cl to prevent undesired aldol side-reactions.
Stage 2: Corey-Chaykovsky Cyclopropanation
-
Objective : Install the cyclopropyl ring with trans stereoselectivity.
-
Causality : Trimethylsulfoxonium iodide (TMSI) is utilized instead of trimethylsulfonium iodide. The sulfoxonium ylide is less reactive, meaning the initial nucleophilic attack on the Michael acceptor is reversible. This reversibility places the reaction under thermodynamic control, allowing the betaine intermediate to equilibrate and close exclusively to the less sterically hindered trans-cyclopropane[3].
-
Protocol : React TMSI (1.5 eq) with NaH (1.5 eq) in DMSO at room temperature for 1 hour to generate the ylide. Add the (E)-acrylate from Stage 1 and heat to 50 °C for 12 hours.
-
Self-Validation : Analyze the crude product via ¹H NMR. The success of the cyclopropanation is validated by the disappearance of the alkene protons (~6.5-7.5 ppm) and the appearance of characteristic high-field cyclopropyl multiplets between 0.8 and 1.8 ppm.
Stage 3: Hydrolysis and Curtius Rearrangement
-
Objective : Convert the ester to a Boc-protected amine with strict retention of stereochemistry.
-
Causality : Saponification with LiOH provides the free carboxylic acid. For the rearrangement, Diphenylphosphoryl azide (DPPA) is chosen because it generates the acyl azide in situ, bypassing the need to isolate potentially explosive intermediates. Upon heating, nitrogen gas is extruded, driving the concerted rearrangement to an isocyanate. Because the rearrangement is concerted, the trans stereochemistry of the migrating cyclopropyl group is 100% retained. The isocyanate is immediately trapped by tert-butanol to yield the final Boc-carbamate[1].
-
Protocol :
-
Stir the ester with LiOH (3.0 eq) in THF/H₂O (3:1) until TLC indicates complete hydrolysis. Acidify to pH 3 and extract with EtOAc.
-
Dissolve the resulting acid in anhydrous toluene. Add Et₃N (1.5 eq), DPPA (1.1 eq), and tert-butanol (10 eq). Heat to 90 °C for 8 hours.
-
-
Self-Validation : Utilize FT-IR spectroscopy on an aliquot of the reaction mixture. The transient isocyanate intermediate exhibits a strong, distinct stretch at ~2250 cm⁻¹. The reaction is complete when this peak vanishes and is replaced by the broad carbamate N-H stretch (~3300 cm⁻¹) and the urethane carbonyl stretch (~1700 cm⁻¹).
Downstream Functionalization Strategies
The true value of tert-butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate lies in its orthogonal reactivity. The molecule can be functionalized sequentially without cross-interference between the two reactive poles.
Fig 2. Orthogonal downstream functionalization pathways.
-
Palladium-Catalyzed Cross-Coupling : The C-Br bond is highly susceptible to oxidative addition by Pd(0) species. Standard Suzuki-Miyaura conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/water) can be used to append aryl or heteroaryl boronic acids. The Boc group is completely inert to these mildly basic conditions.
-
Acidic Deprotection : Once the pyridine ring is elaborated, the Boc group is removed using 20-50% Trifluoroacetic acid (TFA) in dichloromethane, or 4M HCl in dioxane. This unmasks the primary amine, which can then be subjected to reductive amination, acylation, or sulfonyl chloride coupling to finalize the active pharmaceutical ingredient (API).
References
-
[3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 89518691, tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate". PubChem. Available at:[Link]
-
[5] LookChem. "CAS No.918305-73-4, tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate". LookChem Database. Available at:[Link]
-
[4] University of Luxembourg. "918305-73-4 (C13H17BrN2O2) - PubChemLite". PubChemLite. Available at:[Link]
Sources
- 1. tert-Butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate 97% | CAS: 918305-73-4 | AChemBlock [achemblock.com]
- 2. tert-butyl N-[trans-2-(6-bromo-3-pyridyl)cyclopropyl]carbamate [sigmaaldrich.com]
- 3. tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate | C13H17BrN2O2 | CID 89518691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 918305-73-4 (C13H17BrN2O2) [pubchemlite.lcsb.uni.lu]
- 5. lookchem.com [lookchem.com]
